Methyl (tert-butoxycarbonyl)glycyl-D-tryptophanate
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Overview
Description
Methyl (tert-butoxycarbonyl)glycyl-D-tryptophanate is a synthetic compound often used in organic chemistry and peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (tert-butoxycarbonyl)glycyl-D-tryptophanate typically involves the protection of the amino group of glycine with a Boc group, followed by coupling with D-tryptophan. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can be scaled up for larger production.
Chemical Reactions Analysis
Types of Reactions
Methyl (tert-butoxycarbonyl)glycyl-D-tryptophanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The compound can undergo substitution reactions where the Boc group is replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group using TFA results in the formation of the free amine derivative of the compound .
Scientific Research Applications
Methyl (tert-butoxycarbonyl)glycyl-D-tryptophanate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (tert-butoxycarbonyl)glycyl-D-tryptophanate involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group during chemical reactions, allowing for selective modifications at other sites. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of peptides and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl (tert-butoxycarbonyl)glycyl-L-tryptophanate: Similar in structure but with the L-tryptophan isomer.
N-(tert-Butoxycarbonyl)-L-cysteine methyl ester: Another Boc-protected amino acid derivative used in peptide synthesis.
Uniqueness
Methyl (tert-butoxycarbonyl)glycyl-D-tryptophanate is unique due to its specific configuration and the presence of the D-tryptophan isomer, which can impart different biological activities compared to its L-isomer counterpart. This uniqueness makes it valuable in the synthesis of peptides with specific stereochemical requirements .
Properties
Molecular Formula |
C19H25N3O5 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl (2R)-3-(1H-indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoate |
InChI |
InChI=1S/C19H25N3O5/c1-19(2,3)27-18(25)21-11-16(23)22-15(17(24)26-4)9-12-10-20-14-8-6-5-7-13(12)14/h5-8,10,15,20H,9,11H2,1-4H3,(H,21,25)(H,22,23)/t15-/m1/s1 |
InChI Key |
WGJOOUIWSIGYKV-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
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